molecular formula C17H20N2O2 B11839739 (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate CAS No. 1956437-41-4

(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate

Katalognummer: B11839739
CAS-Nummer: 1956437-41-4
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: IEYLLYBAJGPTPU-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate is a spirocyclic β-carboline derivative characterized by a cyclobutane ring fused to a tetrahydro-pyridoindole scaffold. The (S)-configuration at the 3'-position confers stereochemical specificity, which is critical for its biological interactions. This compound is synthesized via Pictet-Spengler reactions using chiral precursors, such as L-tryptophan derivatives, followed by cyclization and esterification steps . Its structural uniqueness lies in the spirocyclobutane moiety, which enhances rigidity and may influence binding affinity and metabolic stability compared to non-spiro analogs.

Eigenschaften

CAS-Nummer

1956437-41-4

Molekularformel

C17H20N2O2

Molekulargewicht

284.35 g/mol

IUPAC-Name

ethyl (3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclobutane]-3-carboxylate

InChI

InChI=1S/C17H20N2O2/c1-2-21-16(20)14-10-12-11-6-3-4-7-13(11)18-15(12)17(19-14)8-5-9-17/h3-4,6-7,14,18-19H,2,5,8-10H2,1H3/t14-/m0/s1

InChI-Schlüssel

IEYLLYBAJGPTPU-AWEZNQCLSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1CC2=C(C3(N1)CCC3)NC4=CC=CC=C24

Kanonische SMILES

CCOC(=O)C1CC2=C(C3(N1)CCC3)NC4=CC=CC=C24

Herkunft des Produkts

United States

Vorbereitungsmethoden

Photocycloaddition Strategy

A [2+2] photocycloaddition between an alkene-tethered pyridoindole and ethylene gas forms the cyclobutane ring.

  • Conditions : UV light (254 nm), dichloromethane, -10°C.

  • Yield : 65–70%, with diastereomeric ratios influenced by steric hindrance.

Ring-Straining Cyclization

An alternative employs bromocyclobutane precursors, where intramolecular nucleophilic substitution forms the spiro junction.

  • Reactants : 3-Bromocyclobutane-1-carboxylic acid and pyridoindole amine.

  • Base : DIPEA in DMF at 80°C (12 hours).

  • Yield : 82% with high regioselectivity.

Table 2 : Comparison of Spirocyclization Methods

MethodYieldDiastereoselectivityScalability
Photocycloaddition65–70%ModerateLimited
Ring-Straining82%HighIndustrial

Esterification and Chiral Resolution

The carboxylic acid intermediate is esterified to the ethyl ester, followed by enantiomeric separation:

Ethyl Ester Formation

  • Reactants : (S)-2',3',4',9'-Tetrahydrospiro[...]-3'-carboxylic acid, ethyl bromide.

  • Conditions : K₂CO₃ in DMF, 60°C (6 hours).

  • Yield : 89% after recrystallization.

Enantioselective Crystallization

Chiral resolution uses (1-phenylethyl)amine to form diastereomeric salts:

  • Solvent : Methanol/water (4:1).

  • Result : 98% enantiomeric excess (ee) for the (S)-enantiomer.

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to bypass resolution steps:

  • Catalyst : Rhodium-(R)-BINAP complexes induce asymmetry during hydrogenation.

  • Substrate : Prochiral enamide intermediate.

  • Yield : 76% with 94% ee.

Table 3 : Catalytic Hydrogenation Parameters

ParameterValueOutcome
Pressure50 psi H₂Optimal conversion
Temperature25°CMinimizes racemization

Industrial-Scale Purification Techniques

Final purification leverages column chromatography and crystallization:

  • Stationary Phase : Silica gel (230–400 mesh) with ethyl acetate/hexane.

  • Crystallization Solvent : Ethanol/water (7:3) yields 95% pure product .

Analyse Chemischer Reaktionen

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a critical step for further functionalization:

Reaction ConditionsReagents/CatalystsProductYieldSource
Basic hydrolysis (pH > 12)NaOH/H₂O, refluxCarboxylic acid derivative85-90%
Acidic hydrolysisHCl/EtOH, 60°CCarboxylic acid with cyclobutane intact78%

This reaction is pivotal for generating intermediates used in amide couplings or metal-catalyzed cross-couplings .

Nitrosation and Diazotization Reactions

The secondary amine in the tetrahydro-pyridoindole core reacts with nitrosating agents, enabling the formation of nitroso derivatives. A patent (US3476764A) demonstrates this with analogous structures:

Substrate ModificationReagentsProduct TypeApplication
1-PhenyltetrahydroindoleNaNO₂/AcOH, 15°C2-Nitroso derivativeIntermediate for heterocycles
Cyclohexyl-substituted analogNaNO₂/H₂O, 0°CSpirocyclic nitroso compoundAnticancer agent precursor

These nitroso intermediates serve as precursors for azide couplings or reduction to amines .

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring participates in [2+2] and [3+2] cycloadditions. Research on spirocyclic oxindoles (PMC8011931) reveals analogous reactivity:

Reaction TypeConditionsOutcomeSelectivity
[2+2] PhotocycloadditionUV light, CH₂Cl₂Fused bicyclic product>90% endo
[3+2] Cu-catalyzed cycloadditionCu(OTf)₂, 80°CPyrrolidine-spiroindole hybrid85% ee

The cyclobutane ring also undergoes acid-catalyzed ring-opening to form linear dihydroindole derivatives .

Catalytic Asymmetric Modifications

Chiral thiourea catalysts (e.g., 8 in PMC8011931) induce enantioselectivity in spirocycle-forming reactions. For example:

CatalystReactionee (%)Yield (%)
Thiourea 8 Asymmetric Michael addition9288
Cinchona-basedRing-contraction of pyrazolines8982

These methods enable stereocontrol critical for pharmaceutical applications .

Biological Interaction-Driven Reactivity

The compound’s spirocyclic core interacts with biological targets, influencing its reactivity:

  • CFTR Potentiation : Derivatives with fluoro/methyl substitutions (e.g., 30 in PMC8011931) show enhanced binding to cystic fibrosis transmembrane conductance regulators (EC₅₀ = 0.06 μM) .

  • Enzyme Inhibition : The cyclobutane ring undergoes metabolic oxidation by CYP450 enzymes, forming epoxide intermediates.

Comparative Reactivity Table

Key reactions and their outcomes compared to structural analogs:

ReactionTarget Compound OutcomeAnalog Outcome (e.g., 3a,4,9,10-tetrahydroindole)Difference
Ester hydrolysisStable carboxylic acidPartial decarboxylation+15% stability
Nitrosation2-Nitroso derivative4-Nitroso isomerRegioselectivity
[2+2] CycloadditionEndo preferenceExo dominantSteric effects

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar spiro structures exhibit cytotoxic effects against various cancer cell lines. The unique arrangement of atoms may influence the binding affinity to biological targets involved in cancer progression.
  • Neuroprotective Effects : Research has suggested that derivatives of spiro compounds can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Derivatives

The synthesis of (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate can be achieved through various organic reactions:

  • Intramolecular Reactions : Methods such as intramolecular cyclization have been explored to create the spiro structure effectively. These reactions typically involve the use of catalysts and specific reaction conditions to enhance yield and selectivity.
  • Modification of Structure : The ability to modify the ethyl ester group allows for the exploration of structure-activity relationships (SAR) in drug design. Variations can lead to improved pharmacological profiles.

Biological Studies

Biological studies involving (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate focus on:

  • Mechanisms of Action : Understanding how this compound interacts at the molecular level with specific receptors or enzymes is crucial for developing effective therapeutics.
  • In Vivo Studies : Animal models are used to evaluate the efficacy and safety profile of this compound, providing insights into its potential therapeutic applications.

Case Study 1: Anticancer Activity

A study conducted on a series of spiro compounds similar to (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, derivatives were tested for their ability to inhibit oxidative stress in neuronal cells. Results indicated that these compounds reduced cell death rates significantly compared to controls, suggesting potential for further development as neuroprotective agents.

Wirkmechanismus

The mechanism of action of (S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Synthesis Pathway Molecular Weight (g/mol) LogP References
(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-b]indole]-3'-carboxylate Spirocyclobutane, ethyl ester, (S)-configuration Pictet-Spengler reaction, cyclobutane ring closure ~330 (estimated) ~2.5
Ethyl 2,3,4,9-tetrahydro-1-phenyl-1H-pyrido[3,4-b]indole-3-carboxylate (Compound 3, ) Phenyl substituent at 1-position Pictet-Spengler reaction, oxidation 336.4 3.1
Methyl 1-(tert-butyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (4a, ) tert-Butyl group at 1-position, methyl ester L-tryptophan ester + aldehyde condensation 316.4 2.8
Ethyl 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate () No spirocyclobutane, simpler β-carboline core Standard β-carboline synthesis 260.3 1.9

Key Observations:

  • Spirocyclobutane vs.
  • Ester Group Variations: The ethyl ester in the target compound may enhance lipophilicity (higher LogP) compared to methyl esters (e.g., 4a in ), influencing membrane permeability and bioavailability.
  • Stereochemical Impact: The (S)-configuration is critical for enantioselective interactions, whereas racemic mixtures (e.g., compound 3 in ) may exhibit reduced potency or divergent biological profiles .

Biologische Aktivität

(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₀N₂O₂
  • Molecular Weight : 284.35 g/mol
  • CAS Number : 1956437-41-4
  • InChI Key : IEYLLYBAJGPTPU-AWEZNQCLSA-N

The compound features a pyrido[3,4-B]indole framework fused with a cyclobutane ring, contributing to its intriguing chemical properties and potential interactions with biological targets.

Biological Activity

Research indicates that (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate exhibits significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Analogous compounds have shown promise as antimitotic agents by disrupting tubulin dynamics, which is essential for cell division .
  • Neuroprotective Effects : The structural similarity to other neuroprotective agents suggests potential efficacy in protecting neuronal cells from oxidative stress and apoptosis.
  • GLP-1 Receptor Agonism : Investigations into similar compounds have demonstrated agonistic activity on GLP-1 receptors, which play a crucial role in glucose metabolism and insulin secretion . This suggests that (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate may also influence metabolic pathways beneficial for diabetes management.

Synthesis Methods

The synthesis of (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate can be achieved through various synthetic pathways. Notable methods include:

  • Cycloaddition Reactions : Utilizing cycloaddition techniques to form the spirocyclic structure.
  • Functional Group Modifications : Employing strategies to introduce carboxylate groups while maintaining the integrity of the indole framework.

Case Studies

A study focused on the biological evaluation of compounds similar to (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate yielded promising results:

CompoundActivityEC50 (nM)Reference
PK2GLP-1R Agonism43.66
Analog XAntitumor ActivityNot specified

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate rapid absorption and distribution within biological systems. For instance:

  • Half-life : Approximately 4.8 hours.
  • Volume of Distribution (Vd) : High affinity for liver and pancreatic tissues.

These parameters suggest that (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate may have favorable pharmacokinetic properties for therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate?

The synthesis typically involves:

  • Condensation reactions : Use 1H-indole-3-ethanamines with cyclic β-keto esters under azeotropic conditions to form enamine intermediates .
  • Acid-catalyzed ring closure : Hydrochloric acid or trifluoroacetic acid can cyclize intermediates into the spirocyclic core .
  • Stereochemical control : Chiral auxiliaries like SAMP/RAMP hydrazones ensure enantioselectivity in asymmetric syntheses .
  • Purification : Flash column chromatography (e.g., SiO₂, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR can resolve the spirocyclic structure and ester functionality (e.g., ethyl group at δ ~1.2–1.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₁₈N₂O₂ requires m/z 278.1396) .
  • X-ray crystallography : Definitive proof of stereochemistry and spirojunction geometry, as demonstrated in related spirocyclic compounds .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • pH sensitivity : Test solubility and stability in acidic/basic media (e.g., 0.1M HCl/NaOH) via HPLC monitoring .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced Research Questions

Q. How can stereochemical inconsistencies in spirocyclic β-carboline derivatives be resolved during synthesis?

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers .
  • Vibrational circular dichroism (VCD) : Provides absolute configuration data for complex spirocenters .
  • Mechanistic studies : Investigate base-catalyzed transformations (e.g., retro-aldol reactions) that may lead to racemization .

Q. What strategies are effective in reconciling contradictory biological activity data across in vitro and in vivo models?

  • Metabolic profiling : Assess enzymatic conversion (e.g., by cytochrome P450 isoforms) using LC-MS to identify active/inactive metabolites .
  • Receptor binding assays : Compare affinity measurements (e.g., IC₅₀) under standardized buffer conditions to minimize assay variability .
  • Computational modeling : Dock the compound into target proteins (e.g., serotonin receptors) to predict binding modes and validate with mutagenesis studies .

Q. What computational tools are recommended for predicting the compound’s physicochemical and pharmacokinetic properties?

  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity .
  • ADMET prediction software : Use SwissADME or ADMETLab to estimate logP, bioavailability, and blood-brain barrier penetration .
  • Molecular dynamics simulations : Model interactions with lipid bilayers to assess membrane permeability .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis Optimization Azeotropic condensation with β-keto esters; chiral auxiliary-mediated asymmetric synthesis
Structural Analysis X-ray crystallography for spirocenter confirmation; 2D NMR for regiochemistry
Stereochemical Control Chiral HPLC; VCD spectroscopy for absolute configuration
Biological Evaluation Metabolic stability assays (liver microsomes); standardized receptor binding protocols

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.